molecular formula C45H54N4O17 B1231413 Precorrin-5

Precorrin-5

Cat. No. B1231413
M. Wt: 922.9 g/mol
InChI Key: OUPXZNRNMLYOGK-FNFWWFRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-5 is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which five methyl groups have been introduced into the tetrapyrrole framework, together with ring contraction. It is a conjugate acid of a this compound(8-) and a this compound(7-).

Scientific Research Applications

Biosynthesis in Vitamin B12 Production

Precorrin-5 plays a crucial role in the biosynthesis of vitamin B12, as evidenced by studies conducted on Pseudomonas denitrificans and other microorganisms. Researchers have demonstrated that enzymes such as CobG, CobJ, CobM, and CobF are involved in the conversion of precorrin-3 to this compound, and subsequently to other intermediates leading to vitamin B12. This indicates that this compound is an important intermediate in the complex pathway of vitamin B12 biosynthesis, contributing significantly to our understanding of this essential nutrient's production (Debussche et al., 1993).

Enzymatic Synthesis and Structural Analysis

Studies have also focused on the enzymatic synthesis and structural characterization of this compound. For example, the crystal structure of precorrin-8x methyl mutase (CobH), an enzyme in the aerobic pathway to vitamin B12, provides insights into the mechanism of methyl migration involving this compound intermediates. This contributes to the broader understanding of the enzymatic processes and structural properties of compounds in the vitamin B12 biosynthetic pathway (Shipman et al., 2001).

Optimization of Enzymes for Chemical Production

Research has also explored optimizing the enzymes involved in the synthesis of precorrins, like precorrin-2, a precursor to this compound. This optimization is crucial for maximizing the production of biologically-derived chemicals like vitamin B12. Kinetic modeling and response surface methodology have been employed to improve the efficiencies of these enzymatic processes, which is essential for industrial applications and large-scale production (Fang et al., 2016).

properties

Molecular Formula

C45H54N4O17

Molecular Weight

922.9 g/mol

IUPAC Name

3-[(2S,3S,4Z,7S,11S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,11,17-tetramethyl-3,10,15,21-tetrahydrocorrin-3-yl]propanoic acid

InChI

InChI=1S/C45H54N4O17/c1-21(50)45-40-26(15-37(61)62)41(2,13-12-35(57)58)30(47-40)16-27-22(6-9-32(51)52)25(14-36(59)60)44(5,48-27)18-29-23(7-10-33(53)54)42(3,19-38(63)64)31(46-29)17-28(49-45)24(8-11-34(55)56)43(45,4)20-39(65)66/h17,24,49H,6-16,18-20H2,1-5H3,(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)/b28-17-/t24-,41-,42+,43+,44+,45?/m1/s1

InChI Key

OUPXZNRNMLYOGK-FNFWWFRLSA-N

Isomeric SMILES

CC(=O)C12C3=C([C@@](C(=N3)CC4=N[C@@](CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O

SMILES

CC(=O)C12C3=C(C(C(=N3)CC4=NC(CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O

Canonical SMILES

CC(=O)C12C3=C(C(C(=N3)CC4=NC(CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C(=C4CCC(=O)O)CC(=O)O)C)(C)CCC(=O)O)CC(=O)O

Origin of Product

United States

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